2-(1-{[2-(4-fluorophenyl)ethyl]amino}ethylidene)-1H-indene-1,3(2H)-dione

Catalog No.
S12017840
CAS No.
M.F
C19H16FNO2
M. Wt
309.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-{[2-(4-fluorophenyl)ethyl]amino}ethylidene)-1...

Product Name

2-(1-{[2-(4-fluorophenyl)ethyl]amino}ethylidene)-1H-indene-1,3(2H)-dione

IUPAC Name

2-[N-[2-(4-fluorophenyl)ethyl]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one

Molecular Formula

C19H16FNO2

Molecular Weight

309.3 g/mol

InChI

InChI=1S/C19H16FNO2/c1-12(21-11-10-13-6-8-14(20)9-7-13)17-18(22)15-4-2-3-5-16(15)19(17)23/h2-9,22H,10-11H2,1H3

InChI Key

WIHIPFPLTPGCEV-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCC1=CC=C(C=C1)F)C2=C(C3=CC=CC=C3C2=O)O

The compound 2-(1-{[2-(4-fluorophenyl)ethyl]amino}ethylidene)-1H-indene-1,3(2H)-dione is a synthetic organic molecule characterized by its complex structure, which includes an indene core and a fluorophenyl substituent. This compound belongs to a class of indene derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. The presence of the fluorophenyl group is significant as fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, potentially improving its pharmacological properties.

The chemical reactivity of 2-(1-{[2-(4-fluorophenyl)ethyl]amino}ethylidene)-1H-indene-1,3(2H)-dione can be explored through various reaction pathways typical for indene derivatives. These may include:

  • Nucleophilic substitutions: The nitrogen atom in the amino group can participate in nucleophilic substitution reactions.
  • Aldol reactions: The carbonyl groups present in the structure can engage in aldol condensation reactions, forming β-hydroxy ketones or aldehydes.
  • Electrophilic aromatic substitution: The aromatic ring may undergo electrophilic substitution reactions, leading to further functionalization.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with improved properties.

Research indicates that compounds similar to 2-(1-{[2-(4-fluorophenyl)ethyl]amino}ethylidene)-1H-indene-1,3(2H)-dione exhibit various biological activities, including:

  • Anticancer properties: Some indene derivatives have shown promise as potential anticancer agents, targeting specific cancer cell lines.
  • Antimicrobial activity: Compounds with similar structures have been reported to possess antifungal and antibacterial properties.
  • Enzyme inhibition: Certain derivatives may act as inhibitors for enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

The synthesis of 2-(1-{[2-(4-fluorophenyl)ethyl]amino}ethylidene)-1H-indene-1,3(2H)-dione can be approached through several methods:

  • Condensation reactions: A common method involves the condensation of 4-fluorophenethylamine with an appropriate indene derivative containing a carbonyl group.

    Example reaction:
    Indene derivative+4 fluorophenethylamineTarget compound\text{Indene derivative}+\text{4 fluorophenethylamine}\rightarrow \text{Target compound}
  • Multi-step synthesis: This may include initial formation of an indene scaffold followed by functionalization at the nitrogen and carbonyl positions.
  • Use of catalysts: Employing catalysts such as alum or other green chemistry principles can enhance yield and reduce environmental impact during synthesis.

The potential applications of 2-(1-{[2-(4-fluorophenyl)ethyl]amino}ethylidene)-1H-indene-1,3(2H)-dione are diverse:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting cancer and infectious diseases.
  • Research tools: This compound can be utilized in biochemical assays to study enzyme functions or cellular pathways.
  • Material science: The unique properties of indenes make them suitable for applications in organic electronics and photonic devices.

Interaction studies are essential for understanding how 2-(1-{[2-(4-fluorophenyl)ethyl]amino}ethylidene)-1H-indene-1,3(2H)-dione interacts with biological targets:

  • Molecular docking studies can predict how this compound binds to specific proteins or enzymes.
  • In vitro assays can evaluate its efficacy against various cell lines and determine IC50 values (the concentration required to inhibit 50% of target activity).
  • Mechanistic studies can elucidate the pathways through which this compound exerts its effects on cells.

Several compounds share structural similarities with 2-(1-{[2-(4-fluorophenyl)ethyl]amino}ethylidene)-1H-indene-1,3(2H)-dione, each exhibiting unique properties:

Compound NameStructureNotable Activity
1-(4-Fluorophenyl)indoleStructureAnticancer
5-FluoroindoleStructureAntimicrobial
4-Fluoro-N,N-dimethylbenzamideStructureEnzyme inhibitor

These compounds highlight the diversity within this chemical class while emphasizing the unique features of the target compound, particularly its specific amino group attachment and indene core.

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

309.11650692 g/mol

Monoisotopic Mass

309.11650692 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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